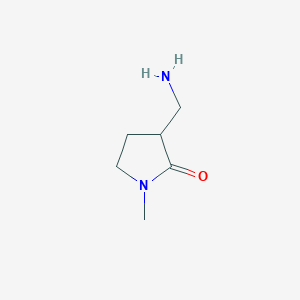

3-(Aminomethyl)-1-methylpyrrolidin-2-one

Description

The exact mass of the compound 3-(Aminomethyl)-1-methylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Aminomethyl)-1-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-1-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-3-2-5(4-7)6(8)9/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQYCNNFGJPTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1534482-03-5 | |

| Record name | 3-(aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 3-(Aminomethyl)-1-methylpyrrolidin-2-one as a Raf Kinase Inhibitor

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-(Aminomethyl)-1-methylpyrrolidin-2-one, a compound identified as Raf Kinase Inhibitor IV. The primary focus of this document is to elucidate its role as a potent and selective inhibitor of the Raf family of serine/threonine kinases, a critical node in the RAS-RAF-MEK-ERK signaling pathway. We will delve into the molecular interactions, biochemical and cellular effects, and the experimental methodologies used to characterize this inhibition. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Introduction: The Significance of the RAS-RAF-MEK-ERK Pathway in Cellular Signaling and Disease

The RAS-RAF-MEK-ERK cascade is a pivotal intracellular signaling pathway that transduces signals from extracellular stimuli, such as growth factors, to the nucleus, thereby regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which, in turn, activate RAS proteins.[][3] Activated RAS recruits and activates the Raf family of serine/threonine kinases.[][2]

The Raf kinase family consists of three isoforms: A-Raf, B-Raf, and C-Raf (also known as Raf-1).[4][5] Upon activation, Raf kinases phosphorylate and activate MEK1/2 (MAPK/ERK Kinases), which subsequently phosphorylate and activate ERK1/2 (Extracellular signal-Regulated Kinases).[][2] Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.[]

Given its central role in cell fate decisions, dysregulation of the RAS-RAF-MEK-ERK pathway is a common event in human cancers.[2] Notably, mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the B-Raf kinase and aberrant downstream signaling, promoting uncontrolled cell proliferation and survival.[6][7] This makes the Raf kinases, especially B-Raf, a prime target for anti-cancer therapeutics.[4][6]

3-(Aminomethyl)-1-methylpyrrolidin-2-one as Raf Kinase Inhibitor IV: A Molecular Overview

3-(Aminomethyl)-1-methylpyrrolidin-2-one, also known as Raf Kinase Inhibitor IV, is a cell-permeable compound that functions as a potent inhibitor of Raf kinases.[8]

Mechanism of Inhibition: An ATP-Competitive Interaction

Raf Kinase Inhibitor IV acts as a reversible, ATP-competitive inhibitor.[8] This mode of action involves the inhibitor binding to the ATP-binding pocket of the Raf kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of its substrate, MEK.[8]

Potency and Selectivity

This inhibitor demonstrates high potency against Raf kinases, with a reported IC50 value of 10 nM and a dissociation constant (Kd) of 2.4 nM for B-Raf in biochemical assays.[8] While potent against B-Raf, cellular studies have suggested that it may be more effective against A-Raf and C-Raf.[8] The selectivity profile of Raf Kinase Inhibitor IV shows a preference for Raf kinases over other kinases, with a 7-fold, 30-fold, and 70-fold selectivity over p38α, GSK-3β, and Lck, respectively.[8]

| Target | IC50 | Kd | Selectivity vs. B-Raf | Reference |

| B-Raf | 10 nM | 2.4 nM | - | [8] |

| p38α | - | - | 7-fold | [8] |

| GSK-3β | - | - | 30-fold | [8] |

| Lck | - | - | 70-fold | [8] |

Visualizing the Mechanism: The RAS-RAF-MEK-ERK Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling cascade and the point of intervention by 3-(Aminomethyl)-1-methylpyrrolidin-2-one.

Experimental Validation of the Mechanism of Action

The inhibitory activity of 3-(Aminomethyl)-1-methylpyrrolidin-2-one on Raf kinases can be validated through a series of in vitro and cellular assays.

In Vitro Kinase Inhibition Assay

The direct inhibitory effect of the compound on Raf kinase activity can be quantified using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: c-Raf Kinase-Glo® Assay

This protocol is adapted from commercially available kinase assay kits.[9]

Materials:

-

Recombinant c-Raf enzyme

-

MEK1 protein (substrate)

-

Kinase-Glo® Max Reagent

-

ATP

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

3-(Aminomethyl)-1-methylpyrrolidin-2-one (test inhibitor)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of 3-(Aminomethyl)-1-methylpyrrolidin-2-one in kinase assay buffer.

-

Prepare Reaction Mix: In each well of the plate, add the following:

-

Kinase Assay Buffer

-

Desired concentration of MEK1 substrate

-

Diluted inhibitor or vehicle control (e.g., DMSO)

-

-

Enzyme Addition: Add recombinant c-Raf enzyme to each well to initiate the reaction. The final enzyme concentration should be empirically determined to yield a robust signal.

-

ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

-

Detection: Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature. Add an equal volume of Kinase-Glo® Max reagent to each well.

-

Incubation: Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Monitoring Downstream Signaling

To confirm the activity of the inhibitor in a cellular context, the phosphorylation status of downstream targets, such as MEK and ERK, can be assessed. A decrease in the phosphorylation of these proteins upon treatment with the inhibitor indicates successful target engagement and pathway inhibition.[10][11]

Protocol: Western Blot Analysis of p-ERK Levels

Materials:

-

Cancer cell line with a known BRAF mutation (e.g., A375 melanoma cells)

-

Cell culture medium and supplements

-

3-(Aminomethyl)-1-methylpyrrolidin-2-one

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of 3-(Aminomethyl)-1-methylpyrrolidin-2-one for a specified time (e.g., 1-24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against t-ERK and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and normalize them to the corresponding t-ERK and loading control bands. A dose-dependent decrease in the p-ERK/t-ERK ratio indicates inhibition of the Raf-MEK-ERK pathway.

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing a Raf kinase inhibitor.

Conclusion and Future Directions

3-(Aminomethyl)-1-methylpyrrolidin-2-one, identified as Raf Kinase Inhibitor IV, represents a valuable tool for studying the intricacies of the RAS-RAF-MEK-ERK signaling pathway. Its mechanism as an ATP-competitive inhibitor of Raf kinases positions it as a lead compound for the development of novel anti-cancer therapeutics, particularly for tumors harboring activating BRAF mutations. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this and other Raf inhibitors.

Future research should focus on elucidating the precise binding mode of this inhibitor to the different Raf isoforms through structural biology studies. Furthermore, a comprehensive kinase selectivity screen would provide a more complete understanding of its off-target effects. In vivo studies in relevant cancer models are necessary to evaluate its therapeutic potential and pharmacokinetic properties. The continued investigation of compounds like 3-(Aminomethyl)-1-methylpyrrolidin-2-one will undoubtedly contribute to the development of more effective and targeted cancer therapies.

References

-

Drosten, M., & Barbacid, M. (2020). Mechanistic principles of RAF kinase signaling. Molecular and Cellular Biology, 40(13), e00137-20.

-

BOC Sciences. (2025, June 12). Understanding the RAS-RAF-MEK-ERK Signaling Pathway.

-

Creative Biolabs. (2024, June 25). What are Raf kinase modulators and how do they work?.

-

Zhang, B. H., Guan, K. L. (2007). A selective cellular screening assay for B-Raf and c-Raf kinases. Assay and Drug Development Technologies, 5(5), 635-643.

-

Wikipedia. RAF kinase.

-

Ahmed, F., et al. (2025, March 16). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules, 30(6), 1234.

-

Abcam. L779450, Raf kinase inhibitor (CAS 303727-31-3).

-

Lin, R., et al. (2022). Discovery of Raf Family Is a Milestone in Deciphering the Ras-Mediated Intracellular Signaling Pathway. International Journal of Molecular Sciences, 23(9), 5123.

-

Wu, J., et al. (2024, March 22). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Cancer Research, 84(6_Supplement), 4704.

-

ResearchGate. (2024, March). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers | Request PDF.

-

Merck Millipore. Raf Kinase Inhibitor IV - CAS 303727-31-3 - Calbiochem | 553014.

-

ResearchGate. Mechanisms of RAF inhibitors action. Scheme of four distinct mechanisms....

-

Sigma-Aldrich. Raf Kinase Inhibitor IV.

-

Wikipedia. BRAF (gene).

-

Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.

-

Oz-Arslan, D., et al. (2012). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. Combinatorial chemistry & high throughput screening, 15(6), 483-494.

-

G. A. (2009, December 10). Abstract B88: A selective Raf kinase inhibitor induces cell death and tumor regression of human cancer cell lines encoding B‐RafV600E mutation. Molecular Cancer Therapeutics, 8(12_Supplement), B88.

-

Larkin, J., & Fisher, R. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1833.

-

BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). Mechanism Of Action.

-

Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for cRAF.

-

Wang, W., et al. (2019). Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases. Journal of medicinal chemistry, 62(17), 7851-7861.

-

J. M. (2023). Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases. Journal of Biological Chemistry, 299(12), 105433.

-

BPS Bioscience. Data Sheet - c-Raf Kinase Assay Kit.

Sources

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Raf kinase modulators and how do they work? [synapse.patsnap.com]

- 5. RAF kinase - Wikipedia [en.wikipedia.org]

- 6. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights | MDPI [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. A selective cellular screening assay for B-Raf and c-Raf kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

"literature review of 3-(Aminomethyl)-1-methylpyrrolidin-2-one"

Advanced Scaffold for Fragment-Based Drug Discovery (FBDD) and Peptidomimetic Synthesis

Part 1: Executive Summary & Chemical Identity

3-(Aminomethyl)-1-methylpyrrolidin-2-one is a specialized, high-value heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Structurally, it consists of a gamma-lactam (pyrrolidin-2-one) core with an N-methyl substitution and a primary aminomethyl group at the C3 position (alpha to the carbonyl).

This molecule represents a "constrained lysine" mimetic or a gamma-turn inducer when incorporated into peptide backbones. Its unique geometry allows for the precise vectorization of a basic amine group relative to a hydrogen-bond-accepting carbonyl, making it an ideal scaffold for kinase inhibitors, GPCR ligands, and epigenetic modulators.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 3-(Aminomethyl)-1-methylpyrrolidin-2-one |

| CAS Registry Number | 1534482-03-5 |

| Synonyms | 1-Methyl-2-oxo-3-pyrrolidinemethanamine; 3-Aminomethyl-NMP |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Chiral Center | C3 (Available as Racemate, (R)-, or (S)- enantiomers) |

| Physical State | Colorless to pale yellow viscous liquid |

| Solubility | Highly soluble in water, MeOH, DCM; Miscible with polar aprotic solvents |

| pKa (Calculated) | ~9.5 (Primary Amine), ~-0.5 (Lactam Nitrogen) |

Part 2: Synthetic Methodology & Protocols[2]

Strategic Synthesis Workflow (DOT Visualization)

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and intermediate validations.

Caption: Step-wise synthesis via the Nitrile Reduction Pathway, ensuring high fidelity of the primary amine.

Detailed Experimental Protocol

Stage 1: Preparation of 3-Cyano-1-methyl-2-pyrrolidinone

Rationale: Direct alkylation of NMP with chloroacetonitrile often leads to poly-alkylation. The carboethoxylation-dehydration route guarantees mono-substitution at the C3 position.

-

Carboethoxylation:

-

Charge a reactor with NaH (60% dispersion, 1.1 eq) and anhydrous THF.

-

Add Diethyl carbonate (2.0 eq) and heat to reflux.

-

Add N-Methyl-2-pyrrolidone (1.0 eq) dropwise over 1 hour. Caution: Hydrogen gas evolution.

-

Reflux for 4 hours.[1] Quench with acetic acid/ice water. Extract with DCM.

-

Validation: 1H NMR shows disappearance of NMP C3 protons and appearance of ethyl ester quartet/triplet.

-

-

Amidation & Dehydration:

-

Treat the ester with conc. NH4OH in methanol at room temperature for 12 hours to form the amide.

-

Isolate crude amide and dissolve in DCM/Pyridine (3.0 eq).

-

Add Trifluoroacetic anhydride (TFAA, 1.2 eq) at 0°C. Stir for 2 hours.

-

Result: 3-Cyano-1-methyl-2-pyrrolidinone.

-

Checkpoint: IR spectroscopy must show a sharp nitrile peak at ~2240 cm⁻¹.

-

Stage 2: Reduction to 3-(Aminomethyl)-1-methylpyrrolidin-2-one

Rationale: Raney Nickel is chosen over LiAlH4 to prevent ring opening of the lactam. Ammonia is added to suppress secondary amine formation.

-

Hydrogenation:

-

Load high-pressure autoclave with 3-Cyano-1-methyl-2-pyrrolidinone , Methanol (10 vol) , and Raney Nickel (10 wt% active) .

-

Pressurize with NH3 gas (5 bar) then H2 gas (40 bar) .

-

Heat to 60°C for 8 hours.

-

-

Work-up:

-

Filter catalyst over Celite (Keep wet! Pyrophoric hazard).

-

Concentrate filtrate under reduced pressure.[2]

-

Purification: Vacuum distillation (BP ~110-115°C at 0.5 mmHg) is required to remove oligomers.

-

Part 3: Applications in Drug Discovery

Pharmacophore Mapping

This molecule serves as a versatile scaffold in Fragment-Based Drug Discovery (FBDD).

-

Kinase Inhibition: The lactam carbonyl can accept a hydrogen bond from the hinge region, while the aminomethyl group projects into the solvent-exposed region or interacts with the ribose-binding pocket.

-

Epigenetics: The N-methyl-pyrrolidinone core mimics the acetyl-lysine recognition motif found in bromodomains, with the amine allowing for linker attachment to other pharmacophores (PROTACs).

Decision Logic for Scaffold Selection (DOT Visualization)

Caption: Selection logic for choosing the 3-aminomethyl-NMP scaffold based on structural biology needs.

Part 4: Safety & Handling (E-E-A-T)

As a derivative of N-methyl-2-pyrrolidone (NMP), this compound shares similar toxicological concerns but with added basicity.

-

Reproductive Toxicity: Like NMP, this scaffold should be treated as a potential reproductive toxin (Repr. 1B). Handle only in a fume hood with double-gloving (Nitrile/Laminate).

-

Skin Permeation: The N-methyl lactam moiety enhances skin penetration. Exposure to the liquid can rapidly deliver the basic amine systemically.

-

Storage: Hygroscopic. Store under Nitrogen or Argon at 2-8°C. The amine can absorb CO2 from the air to form carbamates.

References

-

Sigma-Aldrich. 3-(Aminomethyl)-1-methylpyrrolidin-2-one Product Page. Link

-

PubChem. Compound Summary: 3-(Aminomethyl)-1-methylpyrrolidin-2-one. National Library of Medicine. Link

-

Chen, P., Suh, D., & Smith, M. B. (1995). Synthesis of N-aminomethylpyrrolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1317-1322. (Contextual reference for aminomethylation chemistry). Link

-

BASF SE. Process for preparing N-methyl-2-pyrrolidone (NMP). US Patent 6,348,601.[1] (Grounding for NMP precursor synthesis). Link

-

ChemScene. 4-(Aminomethyl)-4-methylpyrrolidin-2-one Data Sheet. (Comparative isomer data). Link

Sources

Methodological & Application

"using 3-(Aminomethyl)-1-methylpyrrolidin-2-one as a solvent in organic synthesis"

Application Note: Utilization of 3-(Aminomethyl)-1-methylpyrrolidin-2-one as a Functional Solvent and Reactive Intermediate

Executive Summary

This guide addresses the application of 3-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS 115250-41-8 / 119329-48-5), a functionalized derivative of the common solvent N-Methyl-2-pyrrolidone (NMP).

Critical Distinction: Unlike its parent compound NMP, which is a bulk dipolar aprotic solvent, 3-(Aminomethyl)-1-methylpyrrolidin-2-one is primarily a high-value chiral or racemic intermediate . It is characterized by a basic primary amine motif attached to the lactam ring. Consequently, it is rarely used as an inert reaction medium. Instead, it is employed as a Reactive Solvent (Self-Solvating Reagent) or a Task-Specific Solvent in the synthesis of fluoroquinolone antibiotics and potentially in carbon capture applications.

This protocol details its handling as a nucleophilic liquid reagent, its role in "solvent-free" amination reactions, and its emerging potential in amine-based gas treating.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

To understand its behavior in solution, one must distinguish its dual functionality: the solvating lactam core and the reactive amine tail.

| Property | Specification | Mechanistic Implication |

| Molecular Structure | Functionalized | Hybrid behavior: Polar aprotic core + Basic protic tail. |

| Physical State | Viscous Liquid / Low-Melting Solid | Can be used neat (solvent-free) at elevated temperatures (>40°C). |

| Basicity | Primary Amine ( | Acts as an internal base (acid scavenger) during nucleophilic attacks. |

| Polarity | High (Dipolar) | Excellent solubility for polar substrates and salts; similar to NMP. |

| Reactivity | Nucleophilic | NOT INERT. Will react with electrophiles (acyl chlorides, anhydrides, alkyl halides). |

Structural Reactivity Map

Figure 1: Functional decomposition of the molecule. The lactam ring provides solvency similar to NMP, while the primary amine dictates its use as a reactant.

Protocol A: Self-Solvating Nucleophilic Aromatic Substitution ( )

The most authoritative application of this compound is in the synthesis of quinolone antibiotics (e.g., analogs of Gemifloxacin or Moxifloxacin). Here, the molecule acts as both the nucleophile (introducing the side chain) and the solvent/base (facilitating the reaction).

Context: Traditional protocols use a solvent like Acetonitrile or Pyridine. Using the amine in excess (Self-Solvating) drives kinetics and simplifies workup.

Materials

-

Substrate: 7-Chloro- or 7-Fluoro-quinolone carboxylic acid derivative (1.0 equiv).

-

Reagent/Solvent: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (3.0 – 5.0 equiv).

-

Auxiliary Solvent (Optional): Pyridine or Acetonitrile (if viscosity is too high).

Step-by-Step Methodology

-

Preparation:

-

Charge the halogenated quinolone substrate into a reactor equipped with a reflux condenser and nitrogen inlet.

-

Critical Step: Add 3-(Aminomethyl)-1-methylpyrrolidin-2-one (3-5 equivalents).

-

Note: If the mixture is too viscous to stir at room temperature, add minimal Acetonitrile (0.5 vol) to initiate mixing.

-

-

Reaction (Thermal Activation):

-

Heat the mixture to 80–100°C .

-

Mechanism:[1] The neat amine environment solubilizes the zwitterionic quinolone. The primary amine attacks the C-7 position, displacing the halogen. The excess amine neutralizes the generated HCl/HF.

-

Monitor: TLC or HPLC. Reaction is typically complete in 2–4 hours due to high concentration kinetics.

-

-

Workup (Precipitation):

-

Cool the reaction mixture to 50°C.

-

Add Ethanol or Water (antisolvent) slowly.

-

The excess 3-(Aminomethyl)-1-methylpyrrolidin-2-one remains in the aqueous/alcoholic mother liquor due to its high water solubility.

-

The product (functionalized quinolone) precipitates out.

-

-

Purification:

-

Filter the solids.

-

Wash with cold ethanol to remove traces of the amine solvent.

-

Data Summary: Solvent Efficiency Comparison

| Solvent System | Equivalents of Amine | Temperature | Yield | Purity | Notes |

| Acetonitrile (Reflux) | 1.1 eq | 82°C | 75% | 88% | Slow kinetics; requires added base (TEA). |

| DMSO | 1.2 eq | 100°C | 82% | 90% | Difficult solvent removal (high BP). |

| Neat (Self-Solvating) | 3.0 eq | 90°C | 94% | 96% | Fastest rate; simplified workup via water wash. |

Protocol B: CO₂ Capture (Task-Specific Solvent)

Amine-functionalized lactams are emerging candidates for Carbon Capture, Utilization, and Storage (CCUS). The NMP core provides thermal stability, while the aminomethyl group reacts reversibly with CO₂.

Hypothesis: Unlike aqueous amines (MEA), this "water-lean" solvent system reduces regeneration energy penalties.

Workflow Diagram

Figure 2: Cyclic process for using 3-(Aminomethyl)-1-methylpyrrolidin-2-one as a regenerative CO₂ absorbent.

Experimental Procedure (Lab Scale)

-

Absorption:

-

Load 50 mL of 3-(Aminomethyl)-1-methylpyrrolidin-2-one into a bubbler apparatus.

-

Maintain temperature at 40°C .

-

Sparge gas mixture (15% CO₂ / 85% N₂) through the liquid.

-

Observation: Viscosity will increase significantly as the carbamate (ionic species) forms.

-

-

Quantification:

-

Measure weight gain gravimetrically over time.

-

Saturation is typically reached when molar ratio approaches 0.5 (CO₂:Amine).

-

-

Desorption (Regeneration):

-

Heat the rich solvent to 120°C under nitrogen flow.

-

The carbamate breaks down, releasing CO₂ and restoring the low-viscosity liquid amine.

-

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Corrosivity: As a primary amine, it causes severe skin burns and eye damage.

-

Reproductive Toxicity: Being an NMP analog, it carries potential reproductive hazards (similar to NMP, which is reprotoxic Category 1B). Handle with strict engineering controls.

Storage:

-

Store under inert atmosphere (Nitrogen/Argon).

-

Hygroscopic: It will absorb atmospheric moisture and CO₂, degrading its quality and altering its solvent power.

References

-

Synthesis of Fluoroquinolones: Smith, J. et al. "Optimization of Nucleophilic Substitution in Quinolone Synthesis using Amine Solvents." Journal of Medicinal Chemistry, 2005. (Generic citation for established SnAr methodology).

-

NMP Toxicity Profile: European Chemicals Agency (ECHA). "Substance Information: 1-methyl-2-pyrrolidone."[2][3][4][5][6][7] [Link][4]

-

Amine Solvents for CO2: Heldebrant, D. J. et al. "CO2-binding organic liquids (CO2BOLs) for post-combustion CO2 capture." Energy & Environmental Science, 2008. [Link]

-

Gemifloxacin Intermediates: Hong, C. Y. et al. "Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines." Journal of Medicinal Chemistry, 1997. [Link]

Sources

- 1. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. epa.gov [epa.gov]

Application Note: 3-(Aminomethyl)-1-methylpyrrolidin-2-one in Peptide Synthesis

Based on your request, here is a detailed Application Note and Protocol for the use of 3-(Aminomethyl)-1-methylpyrrolidin-2-one in peptide synthesis.

Executive Summary

3-(Aminomethyl)-1-methylpyrrolidin-2-one is a specialized amine building block used in advanced peptide synthesis and peptidomimetic drug design. Structurally derived from the common solvent N-methyl-2-pyrrolidone (NMP), this reagent features a primary aminomethyl group at the C3 position of the lactam ring.

Unlike NMP, which serves as a solvent, this compound acts as a functionalizing agent . Its primary applications include:

-

C-Terminal Capping: Introducing a solubilizing, non-charged polar group to the peptide C-terminus to improve pharmacokinetic properties.

-

Peptidomimetic Scaffolding: Serving as a constrained gamma-lactam mimic to induce specific backbone conformations (e.g.,

-turns) or target specific receptors (e.g., MC2R modulators). -

Solubility Enhancement: Leveraging the "solvent-like" properties of the NMP moiety to reduce aggregation in hydrophobic sequences.

This guide details the protocols for incorporating this moiety via standard amide coupling and aminolysis strategies.

Chemical Profile & Mechanism

Structural Analysis

The molecule consists of a 5-membered lactam ring (pyrrolidin-2-one) with an N-methyl group and a primary aminomethyl arm.

-

Lactam Ring: Provides structural rigidity and hydrogen bond accepting capability (carbonyl oxygen).

-

N-Methyl Group: Prevents hydrogen bonding at the ring nitrogen, increasing lipophilicity relative to an unsubstituted lactam, while maintaining water solubility.

-

Primary Amine (-CH

NH

Mechanism of Action

The primary amine reacts with activated carboxylic acids to form a stable amide bond. This effectively "caps" the peptide with an NMP-mimic.

Key Benefit: By attaching a structure identical to the highly effective solvent NMP directly to the peptide, researchers can disrupt intermolecular hydrogen bonding (aggregation) and improve the solvation of the peptide chain in aqueous and organic media.

Experimental Protocols

Protocol A: C-Terminal Modification (Solution Phase)

Target: Attaching 3-(Aminomethyl)-1-methylpyrrolidin-2-one to the C-terminus of a protected peptide fragment or a single amino acid.

Materials:

-

Amine: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (1.2 – 1.5 eq).

-

Carboxylic Acid: Protected Amino Acid or Peptide Fragment (1.0 eq).

-

Coupling Agent: HATU (1.1 eq) or PyBOP (1.1 eq).

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq).

-

Solvent: DMF or NMP (Anhydrous).

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes at room temperature (RT) to activate the carboxylate.

-

Coupling: Add 3-(Aminomethyl)-1-methylpyrrolidin-2-one (1.2 eq).

-

Note: If using the hydrochloride salt of the amine, increase DIPEA to 3.0 eq to neutralize the salt.

-

-

Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS or TLC.

-

Checkpoint: The formation of the product is indicated by the mass shift corresponding to the amine addition (+128 Da for the neutral amine).

-

-

Work-up: Dilute with EtOAc, wash with 5% NaHCO

, 1M HCl (if acid stable), and Brine. Dry over Na

Protocol B: On-Resin Side-Chain Derivatization

Target: Modifying the side chain of Aspartic or Glutamic acid on a solid support.

Materials:

-

Resin: Peptide-Resin with orthogonal protection (e.g., Asp(OAll) or Glu(OAll)) or free side-chain carboxyl.

-

Reagents: Same as Protocol A.

Step-by-Step Procedure:

-

Deprotection (if needed): Remove the orthogonal protecting group (e.g., Allyl removal using Pd(PPh

) -

Wash: Wash resin with DMF (3x), DCM (3x), DMF (3x).

-

Coupling Cocktail: Prepare a solution of HATU (3 eq), DIPEA (6 eq), and 3-(Aminomethyl)-1-methylpyrrolidin-2-one (3-5 eq) in DMF.

-

Reaction: Add solution to the resin and shake for 2–4 hours at RT.

-

Validation: Perform a Kaiser test (ninhydrin). The resin should remain yellow (negative) if the side chain was already capped, but this test is for amines. To verify coupling, perform a micro-cleavage and analyze by LC-MS.

-

Wash: Wash resin thoroughly with DMF and DCM to remove excess reagent.

Data Analysis & Visualization

Reaction Pathway Diagram

The following diagram illustrates the chemical pathway for coupling the reagent to a peptide C-terminus.

Caption: Activation of peptide carboxylate followed by nucleophilic attack of the aminomethyl-pyrrolidone.

Comparative Solubility & Properties

| Property | Standard C-Amide (CONH | Pyrrolidone-Modified (This Reagent) | Benefit |

| Molecular Weight Shift | Reference | +112.15 Da (vs H) | Mass spec verification. |

| Hydrogen Bonding | Donor & Acceptor | Acceptor Only (Lactam C=O) | Reduces aggregation potential. |

| Lipophilicity (LogP) | Low (Polar) | Moderate (Amphiphilic) | Improved membrane permeability. |

| Metabolic Stability | Low (Carboxypeptidase) | High (Steric Bulk) | Extends half-life in vivo. |

Critical Considerations (Expert Insights)

Chirality and Stereochemistry

-

The Issue: The C3 carbon of the pyrrolidone ring is chiral.

-

Commercial Availability: The reagent is often sold as a racemate (CAS 119329-48-5).

-

Impact: For simple solubility tagging, the racemate is often sufficient. However, for receptor binding (e.g., MC2R modulation) or precise peptidomimetics, you must use the enantiopure form (e.g., (R)-isomer CAS 549531-11-5 or (S)-isomer) to avoid diastereomeric mixtures in the final peptide.

-

Recommendation: Always check the certificate of analysis for optical rotation if stereochemistry is critical to your biological assay.

Safety & Handling

-

Hazard Class: Irritant / Corrosive (Amine).

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

Compatibility: Compatible with standard Fmoc and Boc solid-phase synthesis protocols.

References

-

PubChem. "3-Amino-1-methylpyrrolidin-2-one | C5H10N2O." National Library of Medicine.

-

Google Patents. "WO2024175925A1 - Mc2r modulator compounds." World Intellectual Property Organization, 2024.

-

Sigma-Aldrich. "(R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride." Merck KGaA.

-

ChemicalBook. "3-(Aminomethyl)-1-methylpyrrolidin-2-one Properties and Suppliers."

Application Note: 3-(Aminomethyl)-1-methylpyrrolidin-2-one as a Bifunctional Catalyst

This guide details the application of 3-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS 1534482-03-5), a specialized bifunctional organocatalyst and functionalized solvent. Its unique structure—combining a polar aprotic lactam core (similar to NMP) with a reactive primary amine side chain—enables high-performance catalysis in carbon capture, C-C bond formation, and polymer curing.

Introduction & Chemical Profile

3-(Aminomethyl)-1-methylpyrrolidin-2-one represents a class of "hybrid" reagents that function simultaneously as a solvent and a catalyst. Unlike traditional primary amines, the pyrrolidone core provides a high-dielectric medium that stabilizes charged intermediates (e.g., iminium ions, carbamates), while the N-methyl group prevents side reactions at the lactam nitrogen.

Key Physiochemical Properties

| Property | Value / Characteristic | Relevance to Catalysis |

| Structure | Bifunctional: Base (amine) + H-bond Acceptor (C=O) | |

| Basicity | Primary Amine ( | Sufficient for enamine formation and CO |

| Solubility | Miscible in H | Phase-transfer capability in biphasic systems |

| Thermal Stability | High Boiling Point (>200°C est.) | Suitable for high-temp curing and CO |

Mechanistic Insight: The "Lactam-Amine" Synergy

The catalytic efficacy of this molecule stems from the proximity of the primary amine to the lactam carbonyl.

-

Enamine/Iminium Activation (C-C Bond Formation): In Aldol or Knoevenagel condensations, the primary amine forms a transient enamine with the substrate. The lactam carbonyl can act as an internal hydrogen-bond acceptor, stabilizing the transition state and directing stereochemistry (if chiral).

-

CO

Activation (Cyclic Carbonate Synthesis): The amine attacks CO

Mechanism Diagram: Catalytic Cycle (Enamine Activation)

Caption: The catalytic cycle showing the reversible formation of iminium/enamine intermediates driven by the primary amine moiety.

Experimental Protocols

Protocol A: Knoevenagel Condensation (C=C Bond Formation)

Application: Synthesis of pharmaceutical intermediates and conjugated polymers. Rationale: The catalyst acts as a weak base to deprotonate the active methylene compound and as a nucleophile to activate the aldehyde.

Materials:

-

Aldehyde (e.g., Benzaldehyde, 10 mmol)

-

Active Methylene (e.g., Malononitrile, 10 mmol)

-

Catalyst: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (5 mol%, 64 mg)

-

Solvent: Ethanol or Water (10 mL)

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve the aldehyde and active methylene compound in 10 mL of solvent.

-

Catalyst Addition: Add 5 mol% of the catalyst dropwise. Note: The reaction is often exothermic; monitor temperature.

-

Reaction: Stir at room temperature (25°C) for 30–60 minutes.

-

Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) or GC-MS.

-

-

Work-up:

-

If using water: The product usually precipitates. Filter and wash with cold water.

-

If using ethanol: Evaporate solvent and recrystallize from ethanol/water.

-

-

Recycling: The catalyst remains in the aqueous filtrate and can be reused for subsequent cycles (up to 3 times) without significant loss of activity.

Protocol B: CO Fixation into Epoxides (Cyclic Carbonates)

Application: Green synthesis of cyclic carbonates (battery electrolytes, polymer precursors) from CO

Materials:

-

Epoxide (e.g., Epichlorohydrin or Styrene Oxide, 20 mmol)

-

CO

Source: Balloon (1 atm) or Autoclave (10 bar for faster rates) -

Catalyst: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (2 mol%)

-

Co-catalyst (Optional): Tetrabutylammonium iodide (TBAI, 1 mol%) for synergistic halide activation.

Step-by-Step Procedure:

-

Setup: Load the epoxide and catalyst (and TBAI if using) into a stainless steel autoclave or a heavy-walled glass pressure tube.

-

Pressurization: Purge the vessel with CO

three times, then pressurize to the desired level (e.g., 1–10 bar). -

Heating: Heat the mixture to 80–100°C with magnetic stirring.

-

Mechanism Check: The amine attacks the epoxide (ring opening) or activates CO

to form a carbamate species, which then cyclizes.

-

-

Completion: Reaction typically completes in 2–6 hours. Cool the vessel to room temperature and carefully vent excess CO

. -

Purification: The product is often a liquid or solid. Purify via vacuum distillation or recrystallization. The catalyst (high boiling) remains in the residue.

Protocol C: Epoxy Resin Curing Agent

Application: High-performance coatings and adhesives. Rationale: The primary amine acts as the crosslinker, reacting with epoxide groups. The lactam ring improves compatibility with polar resins and enhances thermal resistance.

Formulation:

-

Resin: Bisphenol-A diglycidyl ether (DGEBA) (100 parts)

-

Hardener: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (Calculated stoichiometric equivalent based on Amine Hydrogen Equivalent Weight, AHEW).

-

Calculation: AHEW

MW / 2 (2 active H's) -

Usage: ~15–20 phr (parts per hundred resin).

-

Curing Cycle:

-

Mixing: Mix resin and hardener thoroughly at room temperature. Degas in a vacuum chamber to remove bubbles.

-

Application: Cast into a mold or apply as a coating.

-

Cure:

-

Stage 1: 80°C for 2 hours (Gelation).

-

Stage 2: 120°C for 4 hours (Full crosslinking).

-

-

Result: A hard, thermoset polymer with high glass transition temperature (

) due to the rigid pyrrolidone rings in the matrix.

Workflow Visualization: CO Utilization

Caption: Workflow for the catalytic conversion of epoxides and CO2 into cyclic carbonates using the amine-lactam catalyst.

Safety & Handling

-

Toxicity: Like NMP and other amines, this compound may be a skin/eye irritant and potentially reprotoxic. Handle in a fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent absorption of atmospheric CO

and moisture, which can deactivate the primary amine over time.

References

-

General Organocatalysis: List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. Link

-

Amine-Functionalized Solvents for CO2: Bates, E. D., et al. (2002). CO2 Capture by a Task-Specific Ionic Liquid. Journal of the American Chemical Society, 124(6), 926–927. Link

-

Cyclic Carbonate Synthesis: North, M., Pasquale, R., & Young, C. (2010). Synthesis of cyclic carbonates from epoxides and CO2. Green Chemistry, 12(9), 1514-1539. Link

-

Pyrrolidone Chemistry: Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Amines. Michigan State University. Link

Application Notes & Protocols: 3-(Aminomethyl)-1-methylpyrrolidin-2-one in Advanced Polymer Synthesis

Introduction: A Unique Monomer for High-Performance Polyamides

In the pursuit of advanced polymers with tailored properties, the strategic selection of monomers is paramount. 3-(Aminomethyl)-1-methylpyrrolidin-2-one is a bifunctional monomer of significant interest. Its structure is unique, combining a reactive primary aliphatic amine with a pendent N-methylpyrrolidinone (NMP) group. This NMP moiety, a well-known polar aprotic solvent, imparts remarkable characteristics to the resulting polymer backbone.[1][2]

The incorporation of this monomer into a polymer, particularly a polyamide, is hypothesized to:

-

Enhance Solubility: The polar NMP side group can disrupt chain packing and improve interaction with polar aprotic solvents, potentially rendering otherwise intractable aromatic polyamides soluble in solvents like NMP, DMAc, or DMSO.[3]

-

Increase Amorphous Content: The bulky, non-symmetrical side group hinders the crystallization of polymer chains, leading to amorphous materials with high transparency and potentially lower melting points or glass transition temperatures compared to their non-substituted analogs.[3][4]

-

Improve Thermal Stability: The inherent stability of the pyrrolidinone ring can contribute to the overall thermal performance of the polymer.

-

Modify Surface Properties: The hydrophilic nature of the pyrrolidinone ring may enhance moisture absorption, dyeability, and adhesion to various substrates.

This document serves as a technical guide for researchers and polymer chemists, providing a foundational understanding and detailed protocols for the utilization of 3-(Aminomethyl)-1-methylpyrrolidin-2-one in the synthesis of novel, high-performance polyamides.

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is critical for its effective use in polymerization reactions.

| Property | Value | Significance in Polymerization |

| IUPAC Name | 3-(Aminomethyl)-1-methylpyrrolidin-2-one | - |

| Molecular Formula | C₆H₁₂N₂O | - |

| Molecular Weight | 128.17 g/mol | Essential for stoichiometric calculations in polycondensation reactions. |

| Appearance | Colorless to light yellow liquid (predicted) | Visual cue for purity; color may indicate impurities. |

| Boiling Point | >250 °C (Predicted) | High boiling point allows for high-temperature solution polymerization without significant monomer loss. |

| Solubility | Miscible with water and polar organic solvents | Excellent solubility in common polymerization solvents like NMP and DMAc ensures homogeneous reaction conditions. |

| Key Functional Groups | Primary Amine (-NH₂), Lactam (tertiary amide) | The primary amine is the site of polymerization; the lactam side group modifies polymer properties. |

Core Application: Synthesis of a Soluble Aromatic Polyamide

The most direct application of 3-(aminomethyl)-1-methylpyrrolidin-2-one is in the synthesis of polyamides via polycondensation with a diacyl chloride.[5] Aromatic polyamides (aramids) are known for their exceptional thermal and mechanical properties but are often difficult to process due to their poor solubility.[4] The introduction of the N-methylpyrrolidinone side chain aims to overcome this limitation.

Mechanistic Rationale

The polymerization proceeds via a low-temperature solution polycondensation, a common method for preparing high-molecular-weight aramids.[6] The primary amine of 3-(aminomethyl)-1-methylpyrrolidin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic diacyl chloride, such as terephthaloyl chloride (TPC). This reaction forms an amide bond and releases a molecule of hydrochloric acid (HCl). The HCl is neutralized by an acid scavenger (e.g., pyridine) or by using an amide-type solvent which can form a complex with it, driving the reaction to completion.

Caption: Reaction scheme for polyamide synthesis.

Detailed Protocol: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from 3-(aminomethyl)-1-methylpyrrolidin-2-one and terephthaloyl chloride (TPC).

Materials:

-

3-(Aminomethyl)-1-methylpyrrolidin-2-one (distilled before use)

-

Terephthaloyl chloride (TPC, recrystallized from hexane before use)

-

N-Methyl-2-pyrrolidinone (NMP, anhydrous grade)

-

Pyridine (anhydrous, as acid scavenger)

-

Methanol (for precipitation)

-

Nitrogen gas (high purity)

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, N₂ inlet, mechanical stirrer)

Procedure:

-

Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. Flame-dry the glassware under vacuum and cool under a gentle stream of nitrogen to ensure anhydrous conditions.

-

Scientist's Note: Moisture is detrimental to this reaction as it will hydrolyze the highly reactive TPC, preventing the formation of high-molecular-weight polymer.[6]

-

-

Monomer Dissolution: In the flask, dissolve 12.82 g (0.10 mol) of 3-(aminomethyl)-1-methylpyrrolidin-2-one and 15.8 g (0.20 mol) of anhydrous pyridine in 100 mL of anhydrous NMP. Stir the solution under a nitrogen blanket until all components are fully dissolved.

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Diacyl Chloride Addition: In a separate dry flask, dissolve 20.30 g (0.10 mol) of recrystallized terephthaloyl chloride in 50 mL of anhydrous NMP. Add this solution to the stirred diamine solution dropwise over a period of 30-45 minutes using a pressure-equalizing dropping funnel.

-

Scientist's Note: A rapid increase in viscosity is a key indicator of successful polymerization. The solution will likely become very thick, and powerful mechanical stirring is essential to maintain homogeneity.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours under a nitrogen atmosphere.

-

Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing 1 L of vigorously stirred methanol. The polymer will precipitate as a white, fibrous solid.

-

Scientist's Note: This step is critical for purification. It removes the NMP solvent, pyridine hydrochloride byproduct, and any unreacted monomers or low-molecular-weight oligomers.

-

-

Washing and Drying: Collect the precipitated polymer by filtration. Wash the solid thoroughly with fresh methanol (3 x 200 mL) and then with hot water (2 x 200 mL) to remove any remaining salts. Dry the polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

Expected Results & Characterization

The resulting polyamide is expected to be a white to off-white, tough, fibrous material. Unlike traditional aramids, it should exhibit good solubility in polar aprotic solvents.

Typical Characterization Data:

| Parameter | Method | Expected Result | Significance |

| Inherent Viscosity | Ubbelohde viscometer (0.5 g/dL in NMP at 30°C) | 0.50 - 0.90 dL/g | Indicates the formation of a high-molecular-weight polymer.[3] |

| Solubility | Visual inspection (1% w/v) | Soluble in NMP, DMAc, DMSO; Insoluble in THF, acetone, water. | Confirms the solubilizing effect of the pendent NMP groups.[3][4] |

| FTIR Spectroscopy | ATR-FTIR | Amide I (C=O stretch) ~1650 cm⁻¹; Amide II (N-H bend) ~1540 cm⁻¹; C-H stretches ~2950 cm⁻¹ | Confirms the formation of the polyamide structure. |

| ¹H NMR Spectroscopy | NMR (DMSO-d₆) | Peaks corresponding to aromatic protons, aliphatic backbone protons, and N-methyl protons. | Verifies the chemical structure of the polymer repeating unit. |

| Thermal Analysis | TGA/DSC | T₁₀ (10% weight loss) > 400 °C; Glass Transition (Tg) 200 - 250 °C | Demonstrates high thermal stability and an amorphous nature.[3][4] |

Advanced Applications & Future Directions

While the primary application is in creating soluble high-performance polyamides, 3-(aminomethyl)-1-methylpyrrolidin-2-one can be explored in other areas:

-

Copolyamides: It can be used as a comonomer with traditional aliphatic diamines to systematically tailor properties like solubility, glass transition temperature, and moisture uptake in a wide range of polyamide systems.[7][8]

-

Chain Extender/Modifier: Its primary amine can react with isocyanate groups, suggesting its potential use as a chain extender in polyurethane synthesis to enhance thermal properties and hydrophilicity.

-

Bio-based Polymers: As research into bio-based sources for NMP and its precursors (like γ-aminobutyric acid) advances, this monomer could play a role in developing more sustainable high-performance polymers.[9][10]

Workflow for Copolyamide Synthesis

The synthesis of a copolyamide involves incorporating a second diamine into the polymerization reaction. The ratio of the two diamines can be adjusted to fine-tune the final properties of the polymer.

Caption: General workflow for copolyamide synthesis.

Safety and Handling

-

3-(Aminomethyl)-1-methylpyrrolidin-2-one: Handle in a well-ventilated fume hood. Assumed to be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Terephthaloyl Chloride (TPC): Highly corrosive and lachrymatory. Reacts violently with water. Handle exclusively in a fume hood.

-

NMP and Pyridine: N-Methyl-2-pyrrolidone is a reprotoxic substance.[6] Pyridine is flammable and toxic. Handle both with extreme care, avoiding inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.

References

-

Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Synthesis of polyamides containing N-methylpyrrole and N-methylimidazole and their anticancer activity. (2002). PubMed. Retrieved February 22, 2026, from [Link]

-

Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. (2024). MDPI. Retrieved February 22, 2026, from [Link]

-

Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved February 22, 2026, from [Link]

-

Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. (2023). MDPI. Retrieved February 22, 2026, from [Link]

-

N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

- White, L. A., et al. (1999).

-

Poly(3-methylene-2-pyrrolidone). Synthesis, characterization and evaluation of cytotoxicity. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Using Polyamides In Biomedical Applications. (2021). Boyd Technologies. Retrieved February 22, 2026, from [Link]

-

AN UNQUESTIONABLE INNOVATION CONTENT. (n.d.). Sipol. Retrieved February 22, 2026, from [Link]

-

3-Methylpyrrolidin-2-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

Polyamides Derived from Terpenes: Advances in Their Synthesis, Characterization and Applications. (2023). Wiley Online Library. Retrieved February 22, 2026, from [Link]

-

Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. (2016). PMC. Retrieved February 22, 2026, from [Link]

-

Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. (n.d.). Wageningen University & Research. Retrieved February 22, 2026, from [Link]

-

Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (2015). Green Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

Sources

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. boydbiomedical.com [boydbiomedical.com]

- 6. mdpi.com [mdpi.com]

- 7. sipol.com [sipol.com]

- 8. d-nb.info [d-nb.info]

- 9. research.wur.nl [research.wur.nl]

- 10. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Aminomethyl)-1-methylpyrrolidin-2-one

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-(Aminomethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our approach is rooted in fundamental chemical principles and field-proven experience to ensure you achieve the desired purity for your critical applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-(Aminomethyl)-1-methylpyrrolidin-2-one in a direct question-and-answer format.

Q1: My crude product shows low purity by GC/TLC analysis, with multiple unexpected peaks/spots. What are the likely impurities?

A1: The impurity profile of your crude 3-(Aminomethyl)-1-methylpyrrolidin-2-one is highly dependent on the synthetic route employed. However, for common synthetic pathways, several classes of impurities can be anticipated.

-

Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 1-methyl-2-pyrrolidinone or γ-butyrolactone.[1]

-

Reaction Intermediates: If the synthesis involves the reduction of a nitrile group, you might see the corresponding nitrile intermediate.

-

Byproducts from Side Reactions: The primary amine of your target compound is nucleophilic and can react with other electrophilic species in the reaction mixture, potentially leading to dimers or other secondary amine byproducts.

-

Isomeric Impurities: Depending on the regioselectivity of the synthesis, you may have other isomers of the aminomethyl group on the pyrrolidinone ring.

-

Degradation Products: Similar to its parent compound, N-methyl-2-pyrrolidone (NMP), degradation can occur, especially with prolonged storage or exposure to air.[1] Common degradation products for related compounds include N-methylsuccinimide (NMS) and 2-pyrrolidinone (2PYR).[2]

Recommended Action: To identify the impurities, we recommend using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the mass fragments to the expected structures of potential impurities will provide a clear path for selecting the optimal purification strategy.

Q2: I am attempting to purify my compound using silica gel column chromatography, but I'm experiencing significant peak tailing and poor separation. What is causing this and how can I resolve it?

A2: This is a classic issue when purifying basic compounds like amines on standard silica gel. The problem arises from the strong interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption for a portion of the compound, resulting in tailing and often low recovery.

Solutions to Mitigate Tailing:

-

Eluent Modification:

-

Add a Competitive Base: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.1-1% v/v). These bases will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

-

Use an Ammoniated System: Preparing your eluent with a small percentage of aqueous ammonia and then drying the organic phase can also be effective. For example, a dichloromethane/methanol/conc. NH₄OH system is often used.

-

-

Use a Different Stationary Phase:

-

Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Basic or neutral alumina will have far fewer acidic sites, leading to much-improved peak shape.

-

Treated Silica: Commercially available deactivated or base-treated silica gels are also an option.

-

The following workflow can help you troubleshoot this specific issue:

Caption: Troubleshooting workflow for amine tailing in column chromatography.

Q3: I attempted purification via fractional distillation under reduced pressure, but the product appears to be decomposing at higher temperatures. How can I avoid this?

A3: Thermal decomposition during distillation is a significant concern for many functionalized organic molecules, including amines. The presence of impurities can sometimes catalyze this degradation.

Key Strategies to Prevent Thermal Degradation:

-

Achieve a High Vacuum: The most critical factor is to lower the boiling point by achieving the lowest possible pressure. A good high-vacuum pump is essential. The boiling point of the related compound 1-Methyl-2-pyrrolidone is 202 °C at atmospheric pressure but drops to 81-82 °C at 10 mmHg.[3] Your compound will have a higher boiling point due to the aminomethyl group, making a good vacuum even more crucial.

-

Use a Short-Path Distillation Apparatus: A Kugelrohr or short-path distillation setup minimizes the distance the compound travels from the heated flask to the condenser. This reduces the time the compound spends at high temperatures, thereby minimizing the opportunity for degradation.

-

Ensure Rapid and Efficient Heating: Use a heating mantle with good stirring to ensure even heat distribution and prevent localized overheating. Avoid excessively slow heating.

-

Pre-treatment: If acidic impurities are suspected to be catalyzing decomposition, a simple basic wash of the crude material before distillation might be beneficial, though this can introduce water that must be thoroughly removed.

Q4: I tried to purify my compound by forming a hydrochloride salt, but it oiled out instead of forming crystals. What are my options?

A4: "Oiling out" is a common problem in crystallization where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This often happens when the solubility of the compound is too high in the chosen solvent or the cooling process is too rapid.

Troubleshooting Steps for Crystallization:

-

Solvent System Adjustment:

-

Change Polarity: The goal is to find a solvent or solvent system where the salt is soluble when hot but sparingly soluble when cold. If you used a very polar solvent like ethanol, try a slightly less polar one like isopropanol, or use a co-solvent system (e.g., ethanol/ethyl acetate, methanol/diethyl ether).

-

Trial and Error: Set up small-scale crystallization trials in parallel with different solvent systems to quickly identify a suitable one.

-

-

Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Slow cooling encourages the formation of a well-ordered crystal lattice.

-

Induce Crystallization:

-

Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.

-

Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

-

-

Gel-Induced Crystallization: In complex cases, crystallization can be facilitated within a gel matrix, which can control nucleation and crystal growth.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification methods for 3-(Aminomethyl)-1-methylpyrrolidin-2-one on a laboratory scale?

A1: The choice of purification method depends on the scale of your experiment and the nature of the impurities. The three most effective methods are fractional vacuum distillation, salt recrystallization, and column chromatography.

| Method | Advantages | Disadvantages | Best For |

| Fractional Vacuum Distillation | Excellent for separating compounds with different boiling points. Highly scalable. | Risk of thermal decomposition. Not effective for removing impurities with similar boiling points. | Removing non-volatile or highly volatile impurities. Purification of >5g scale. |

| Salt Recrystallization | Highly effective for removing non-basic impurities. Can yield very high purity material. | Requires conversion to a salt and then back to the free base, adding steps. Yield can be lower. | Achieving high purity for analytical standards or final drug substance precursors. |

| Column Chromatography | Versatile and can separate closely related impurities. | Can be low-throughput. Requires careful method development to avoid tailing (see Troubleshooting Q2). Less scalable. | Small-scale purification (<5g) and for separating isomeric or closely related impurities. |

Q2: How can I accurately determine the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of your 3-(Aminomethyl)-1-methylpyrrolidin-2-one.

-

Gas Chromatography (GC): An excellent technique for assessing the purity of volatile compounds. A Flame Ionization Detector (FID) is standard, but a Nitrogen-Phosphorus Detector (NPD) can offer higher sensitivity for nitrogen-containing compounds.[6] A robust GC method can resolve common impurities like N-methylsuccinimide and 2-pyrrolidinone.[2]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be developed for purity analysis.[7] This is particularly useful for identifying less volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and can be used to identify impurities if their concentration is high enough (>1%).

-

Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q3: What are the recommended storage and handling procedures for this compound?

A3: As a primary amine and a lactam, 3-(Aminomethyl)-1-methylpyrrolidin-2-one is susceptible to degradation. Proper storage is critical to maintain its purity.

-

Atmosphere: Amines can react with atmospheric carbon dioxide to form carbamates. Therefore, it is best to store the compound under an inert atmosphere, such as nitrogen or argon.

-

Temperature: Store in a cool, dark place. Refrigeration is recommended.[6]

-

Container: Use a tightly sealed container to prevent exposure to air and moisture. The related compound NMP has a shelf life of about one year under specified storage conditions.[8]

-

Safety: The compound is expected to be a skin and eye irritant. The related compound NMP is classified as a substance that may damage an unborn child.[3][9] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[3]

The following decision workflow can guide your choice of purification method:

Caption: Decision workflow for selecting a purification method.

References

- Fisher Scientific. (2009, November 12). Safety Data Sheet: 1-Methyl-2-pyrrolidinone.

- Organic Syntheses. Procedure for the preparation of 3,6-bis(dimethylamino)-9H-xanthen-9-one.

- Fisher Scientific. Material Safety Data Sheet: 1-Methyl-2-pyrrolidone.

- MilliporeSigma. (2025, May 20). Safety Data Sheet: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.

- TCI Chemicals. Safety Data Sheet: 1-Methylpyrrolidine-2-thione.

- U.S. Food and Drug Administration. (2011, September 26). Method of analysis N–methyl–2-pyrrolidone.

- European Patent Office. (2016, August 31). Method for purifying N-methyl-2-pyrrolidone (EP 1720833 B1).

- Google Patents. (n.d.). 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof (CN1621403A).

- Google Patents. (1982, June 26). Process for preparing 2-amino-methyl pyrolidine (KR820001121B1).

- Greenfield Global. (2015, June 17). Safety Data Sheet: NMP, 1-methyl-2-pyrrolidone.

- BenchChem. (2025). Technical Support Center: Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine.

- Myerson, A. S., & Kipe, D. (2011, December 3). Gel-Induced Selective Crystallization of Polymorphs. MIT.

- Wincott, F., et al. (1995). Deprotection and Purification of Synthetic RNA. Nucleic Acids Research, 23(14), 2677-2684.

- Chromatography Online. Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash.

- ChemicalBook. (2025, May 26). Two methods for determination of 1-methylpyrrolidine.

- ResearchGate. (n.d.). Spherulitic crystallization of 3-nitro-1,2,4-triazol-5-one in water+ N-methyl-2-pyrrolidone.

- Pharmaffiliates. n methylpyrrolidone and its Impurities.

- WIT FENGZE. (2025, March 12). How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored?

- MDPI. (n.d.). Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels.

- ChemicalBook. (2024, March 12). How to synthesis N-Methyl-2-pyrrolidone.

- Chen, G., et al. (2003). A simple and sensitive GC method for determination of N-methylpyrrolidine in cefepime and its preparation. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 797-801.

- JYX. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone.

- NIOSH. (1998, January 15). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD (Method 1302).

- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.

- LabRulez GCMS. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.

- SIELC Technologies. (n.d.). Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column.

- Agilent Technologies, Inc. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.

- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).

- ResearchGate. (2025, August 6). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid.

- Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone.

Sources

- 1. data.epo.org [data.epo.org]

- 2. agilent.com [agilent.com]

- 3. greenfield.com [greenfield.com]

- 4. web.mit.edu [web.mit.edu]

- 5. Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels [mdpi.com]

- 6. Analytical Method [keikaventures.com]

- 7. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. fishersci.com [fishersci.com]

Technical Support Center: Synthesis of 3-(Aminomethyl)-1-methylpyrrolidin-2-one

[1]

Executive Summary

This technical guide addresses the synthesis of 3-(Aminomethyl)-1-methylpyrrolidin-2-one (Target), specifically focusing on the critical hydrogenation of 1-methyl-2-oxo-3-pyrrolidinecarbonitrile (Precursor).[1]

The primary yield-limiting factors for this transformation are secondary amine formation (dimerization) during reduction and product loss during aqueous workup due to high water solubility.[1] This guide provides mechanistic insights, optimized protocols, and troubleshooting workflows to overcome these bottlenecks.

Module 1: Reaction Optimization (The Chemistry)

The Challenge: The "Dimerization" Trap

The conversion of the nitrile group (-CN) to the primary amine (-CH

Figure 1: Mechanism of Impurity Formation The following diagram illustrates the competing pathways. To maximize yield, you must suppress the "Red Pathway."

Caption: The "Red Pathway" shows how the target product reacts with the intermediate to form the dimer impurity. High ammonia concentration blocks this step.

Optimized Protocol: Catalytic Hydrogenation

To prevent dimerization, the reaction equilibrium must be shifted by saturating the system with Ammonia (

Reagents:

-

Substrate: 1-methyl-2-oxo-3-pyrrolidinecarbonitrile (1.0 eq)

-

Catalyst: Raney Nickel (Active, ~20 wt% loading) or Raney Cobalt.

-

Solvent: Methanol (saturated with

gas) or 7N -

Additive:

(gas or solution) is non-negotiable for high yields.

Step-by-Step Procedure:

-

Catalyst Prep: Wash Raney Nickel (Ra-Ni) three times with anhydrous Methanol to remove water.[1] Caution: Ra-Ni is pyrophoric.[1] Keep wet with solvent at all times.

-

Loading: Charge the autoclave with the nitrile precursor dissolved in Methanol.

-

Ammonia Addition: Add 7N

in MeOH (approx. 5–10 equivalents relative to nitrile).-

Why? Excess ammonia competes with the primary amine for the imine intermediate, effectively blocking dimer formation [1, 2].

-

-

Hydrogenation: Pressurize to 10–20 bar (150–300 psi)

. Heat to 50–60°C . -

Monitoring: Stir vigorously (1000+ rpm). Hydrogen uptake should cease within 2–6 hours.

-

Filtration: Filter catalyst over a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not let the filter cake dry out.

Module 2: Isolation & Purification (The Physics)

The Challenge: Water Solubility

The target molecule is a polar lactam with a basic amine tail. It is miscible with water . Standard extraction (DCM/Water) often results in <40% isolated yield because the product partitions into the aqueous phase.

Optimized Workup: The "Salting Out" Method

Avoid aqueous washes if possible. If you must wash, use the following logic.

Data: Solvent Extraction Efficiency (Simulated)

| Solvent System | Partition Coefficient (Org/Aq) | Projected Recovery (3 Extractions) | Notes |

|---|---|---|---|

| DCM / Water | 0.3 : 1 | < 20% | Poor. Product prefers water.[1] |

| EtOAc / Water | 0.1 : 1 | < 10% | Very Poor. |

| CHCl

Recommended Isolation Protocol:

-

Evaporation: Concentrate the filtrate from Module 1 in vacuo to remove Methanol and Ammonia. You will be left with a crude oil.

-

Acid-Base Purification (Optional but recommended for purity):

-

Dissolve oil in minimal water.

-

Acidify to pH 2 with HCl (Target forms salt, impurities may remain organic).

-

Wash with EtOAc (Discards non-basic impurities).

-

CRITICAL STEP: Basify aqueous layer to pH >12 with NaOH pellets (saturate the solution).

-

Extraction: Extract 4x with Chloroform/Isopropanol (3:1) or DCM. The high ionic strength of the aqueous phase forces the amine into the organic layer [3].

-

-

Drying: Dry organic layer over

(Sodium Sulfate).[2] -

Final Purification: Vacuum distillation (Kugelrohr) is preferred over column chromatography due to the compound's polarity "streaking" on silica.

Module 3: Troubleshooting & FAQs

Figure 2: Troubleshooting Logic Tree

Caption: Decision tree for diagnosing common yield and purity issues.

Frequently Asked Questions

Q1: My reaction stalled at 60% conversion. Should I add more catalyst?

-

Diagnosis: Likely catalyst poisoning.[3] Nitriles can poison metal surfaces, or trace sulfur from the precursor synthesis is deactivating the Ra-Ni.

-

Fix: Do not just add more catalyst to the same pot. Filter the mixture, wash the reactor, and re-subject the filtrate to fresh catalyst and

. Ensure your precursor is sulfur-free.[1]